molecular formula C18H23N5O B2886455 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1396673-69-0

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2886455
CAS RN: 1396673-69-0
M. Wt: 325.416
InChI Key: XJEMGQDWBVQHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, commonly known as PZM21, is a small molecule compound that has been extensively studied for its potential use as a painkiller. The compound was first synthesized in 2016 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis of Related Compounds

Research in synthetic chemistry has led to the development of various urea derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moieties demonstrates the versatility of urea derivatives in creating compounds with potential biological activity (Nadia A. Abdelriheem, Ali M. M. Mohamed, A. Abdelhamid, 2017). These synthetic pathways offer a route to novel compounds that could serve as leads for drug development.

Applications in Material Science

Urea derivatives are also significant in materials science, particularly in the development of low molecular weight hydrogelators. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the physical properties of these gels being tunable based on the identity of the anion used. This property is crucial for designing materials with specific rheological characteristics for applications in drug delivery and tissue engineering (G. Lloyd, J. Steed, 2011).

Role in Corrosion Inhibition

Another area of application for urea derivatives is in corrosion inhibition. Mannich bases derived from urea have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective layer that significantly reduces corrosion rates. This application is critical in industries where metal durability is essential, such as in construction and pipeline maintenance (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).

properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-4-2-3-5-16(14)22-18(24)21-12-15-6-10-23(11-7-15)17-13-19-8-9-20-17/h2-5,8-9,13,15H,6-7,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMGQDWBVQHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.